Cas no 1388065-23-3 (3,4-Dichloro-1H-indazole)
3,4-Dichloro-1H-indazole Chemical and Physical Properties
Names and Identifiers
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- 3,4-Dichloro-1H-indazole
- dichloroazaindole
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- Inchi: 1S/C7H4Cl2N2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11)
- InChI Key: UAMXXVLTISVGEW-UHFFFAOYSA-N
- SMILES: ClC1=C2C(=CC=CC2=NN1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- XLogP3: 3.1
- Topological Polar Surface Area: 28.7
3,4-Dichloro-1H-indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A269001740-1g |
3,4-Dichloro-1H-indazole |
1388065-23-3 | 97% | 1g |
522.17 USD | 2021-06-01 | |
| Chemenu | CM233132-1g |
3,4-Dichloro-1H-indazole |
1388065-23-3 | 97% | 1g |
$599 | 2021-08-04 | |
| Chemenu | CM233132-1g |
3,4-Dichloro-1H-indazole |
1388065-23-3 | 97% | 1g |
$*** | 2023-03-31 |
3,4-Dichloro-1H-indazole Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 3,4-Dichloro-1H-indazole
Comprehensive Overview of 3,4-Dichloro-1H-indazole (CAS No. 1388065-23-3): Properties, Applications, and Industry Insights
3,4-Dichloro-1H-indazole (CAS No. 1388065-23-3) is a heterocyclic organic compound belonging to the indazole family, characterized by its unique molecular structure featuring a benzene ring fused to a pyrazole ring. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity and potential as a building block for synthesizing biologically active molecules. The presence of two chlorine atoms at the 3- and 4-positions enhances its electrophilic properties, making it a valuable intermediate in medicinal chemistry and drug discovery.
In recent years, the demand for 3,4-Dichloro-1H-indazole has surged, driven by its applications in developing kinase inhibitors and anticancer agents. Researchers are particularly interested in its role in modulating protein-protein interactions, a hot topic in targeted therapy. The compound’s structural motif is frequently explored in high-throughput screening libraries, aligning with the growing trend of AI-driven drug design and computational chemistry.
From a synthetic perspective, 3,4-Dichloro-1H-indazole is often synthesized via palladium-catalyzed cross-coupling reactions or cyclization of ortho-substituted anilines. Its solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol facilitates its use in laboratory-scale reactions. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to verify its purity and structural integrity.
The compound’s stability under ambient conditions makes it suitable for long-term storage, though precautions such as desiccation and protection from light are recommended. Industry stakeholders frequently search for suppliers of 3,4-Dichloro-1H-indazole, emphasizing the need for GMP-compliant synthesis and batch-to-batch consistency. These factors are critical for ensuring reproducibility in preclinical studies and lead optimization.
Emerging trends in green chemistry have also influenced the production of 3,4-Dichloro-1H-indazole, with researchers exploring catalyst-free methodologies and microwave-assisted synthesis to reduce environmental impact. This aligns with broader industry shifts toward sustainable pharmaceutical manufacturing, a topic frequently queried in academic forums and patent databases.
In summary, 3,4-Dichloro-1H-indazole (CAS No. 1388065-23-3) represents a pivotal chemical entity in modern research, bridging gaps between organic synthesis and therapeutic development. Its adaptability to structure-activity relationship (SAR) studies and compatibility with automated synthesis platforms further solidify its relevance in the evolving landscape of life sciences.
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